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Compound of Interest

Compound Name: Bilr 355

Cat. No.: B1667070 Get Quote

An In-depth Technical Guide to the BILR 355 Binding Site on HIV-1 Reverse Transcriptase

Disclaimer: Publicly available scientific literature does not contain specific experimental data on

the binding site of BILR 355 with HIV-1 reverse transcriptase (RT), including its crystal

structure or a detailed list of interacting amino acid residues. This guide provides an in-depth

overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the

mechanism of action of second-generation NNRTIs, which is the class of compounds to which

BILR 355 belongs. The information presented herein is based on extensive research on closely

related and well-characterized second-generation NNRTIs, such as etravirine and rilpivirine,

and is intended to serve as a proxy for understanding the likely binding characteristics of BILR
355.

Introduction
BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that

was under development for the treatment of HIV-1 infection. Like other NNRTIs, it is a non-

competitive inhibitor that binds to an allosteric site on the HIV-1 reverse transcriptase, an

enzyme crucial for the viral replication cycle. This binding induces a conformational change in

the enzyme, thereby inhibiting its DNA polymerase activity. Second-generation NNRTIs were

designed to be effective against HIV-1 strains that have developed resistance to first-

generation NNRTIs.

Data Presentation
While specific binding affinity data such as Ki or a detailed IC50 profile against a wide panel of

mutant viruses are not available for BILR 355 in the public domain, some in vitro efficacy data
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has been reported.

Table 1: In Vitro Efficacy of BILR 355 against HIV-1

Virus Type EC50 (ng/mL)

Wild-Type HIV-1 0.26

Common NNRTI-Resistant HIV-1 1.5 - 13

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral

replication in vitro.

The NNRTI Binding Pocket: A Proxy for BILR 355
Interaction
NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10

Å from the catalytic site of the DNA polymerase domain.[1] This pocket is not present in the

absence of an NNRTI and is formed upon inhibitor binding through the repositioning of several

amino acid side chains.[1]

The flexibility of second-generation NNRTIs like etravirine and rilpivirine allows them to bind to

the NNRTI pocket in multiple conformations.[2][3] This adaptability is key to their activity

against a broader range of NNRTI-resistant mutants.[2][4] It is highly probable that BILR 355
shares this characteristic.

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues.

Key residues that are known to interact with second-generation NNRTIs include:

Entrance: L100, K101, K103, V106, V179, E138 (from the p51 subunit)[1]

Core: Y181, Y188, G190, F227, W229, L234[1]

The interaction of second-generation NNRTIs with these residues, particularly through

hydrogen bonds and hydrophobic interactions, stabilizes the inhibitor within the pocket.[5] For
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instance, the diarylpyrimidine structure common to etravirine and rilpivirine allows for a

"wobble" within the pocket, accommodating mutations that would sterically hinder the binding of

first-generation NNRTIs.[2]

Mechanism of Action and Resistance
The binding of a second-generation NNRTI to the allosteric pocket induces significant

conformational changes in the reverse transcriptase enzyme. This leads to the hyper-extension

of the "thumb" domain and a distortion of the "primer grip," which is crucial for correctly

positioning the nucleic acid substrate for polymerization.[6][7] Ultimately, this prevents the

addition of nucleotides to the growing DNA chain.

Resistance to NNRTIs arises from mutations in the amino acid residues that line the binding

pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance

or by altering the electronic environment of the pocket.

Table 2: Key Resistance Mutations for Second-Generation NNRTIs

Mutation Effect on Second-Generation NNRTIs

K103N

Often confers resistance to first-generation

NNRTIs, but second-generation NNRTIs can

retain activity.[4]

Y181C/I

Common resistance mutation for first-generation

NNRTIs; second-generation NNRTIs are

designed to be active against these mutants.[8]

E138K
Can reduce susceptibility to rilpivirine and

etravirine.[9]

M184I
When present with other mutations, can

contribute to rilpivirine resistance.[9]

Y188L
Can reduce susceptibility to etravirine and

rilpivirine.[4]

L100I + K103N
This combination of mutations can reduce the

susceptibility to rilpivirine.[10]
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Experimental Protocols
Detailed experimental protocols for BILR 355 are not available. The following are

representative protocols for key experiments used in the characterization of NNRTIs.

Protocol 1: HIV-1 Reverse Transcriptase Enzyme
Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of

recombinant HIV-1 RT.

Materials:

Recombinant HIV-1 Reverse Transcriptase (purified)

Poly(rA)-oligo(dT) template-primer

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 1 mM DTT)

Test compound (e.g., BILR 355) dissolved in DMSO

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter

Methodology:

Prepare serial dilutions of the test compound in DMSO.

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

Add the test compound dilution or DMSO (for control) to the reaction mixture.

Initiate the reaction by adding the recombinant HIV-1 RT.
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Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

Wash the filters with TCA and then ethanol to remove unincorporated [³H]-dTTP.

Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro Selection of NNRTI-Resistant HIV-1
This protocol is used to generate and identify viral mutations that confer resistance to an

NNRTI.

Materials:

HIV-1 laboratory strain (e.g., NL4-3)

Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)

Cell culture medium and supplements

Test compound (e.g., BILR 355)

p24 antigen ELISA kit

DNA sequencing reagents and equipment

Methodology:

Infect susceptible host cells with a known amount of HIV-1.
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Culture the infected cells in the presence of the test compound at a starting concentration

around its EC50.

Monitor viral replication by measuring p24 antigen levels in the culture supernatant.

When viral replication is detected (breakthrough), harvest the virus-containing supernatant.

Use the harvested virus to infect fresh cells, and increase the concentration of the test

compound (typically 2- to 3-fold).

Repeat this passage process for multiple rounds, gradually escalating the drug

concentration.

Once the virus can replicate at a significantly higher drug concentration compared to the

starting concentration, isolate the viral RNA from the supernatant.

Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

Sequence the amplified DNA to identify mutations that have arisen in the reverse

transcriptase gene.

These mutations are then further characterized for their contribution to the resistance

phenotype.
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Caption: Mechanism of action of BILR 355 on HIV-1 Reverse Transcriptase.
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Caption: General workflow for in vitro selection of NNRTI-resistant HIV-1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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